molecular formula C14H17NO2 B14040234 5-Benzyl-3A-methylhexahydro-1H-furo[3,4-C]pyrrol-1-one

5-Benzyl-3A-methylhexahydro-1H-furo[3,4-C]pyrrol-1-one

Katalognummer: B14040234
Molekulargewicht: 231.29 g/mol
InChI-Schlüssel: NUWOAWQXLKCTFZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Benzyl-3A-methylhexahydro-1H-furo[3,4-C]pyrrol-1-one is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by a fused ring system that includes a furan and a pyrrolidine ring, making it an interesting subject for chemical research and industrial applications.

Vorbereitungsmethoden

The synthesis of 5-Benzyl-3A-methylhexahydro-1H-furo[3,4-C]pyrrol-1-one can be achieved through various synthetic routes. One common method involves the reaction of benzylamine with a suitable furan derivative under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities.

Analyse Chemischer Reaktionen

5-Benzyl-3A-methylhexahydro-1H-furo[3,4-C]pyrrol-1-one undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

5-Benzyl-3A-methylhexahydro-1H-furo[3,4-C]pyrrol-1-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-Benzyl-3A-methylhexahydro-1H-furo[3,4-C]pyrrol-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

5-Benzyl-3A-methylhexahydro-1H-furo[3,4-C]pyrrol-1-one can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and chemical properties, highlighting the uniqueness of this compound.

Eigenschaften

Molekularformel

C14H17NO2

Molekulargewicht

231.29 g/mol

IUPAC-Name

5-benzyl-6a-methyl-1,3a,4,6-tetrahydrofuro[3,4-c]pyrrol-3-one

InChI

InChI=1S/C14H17NO2/c1-14-9-15(7-11-5-3-2-4-6-11)8-12(14)13(16)17-10-14/h2-6,12H,7-10H2,1H3

InChI-Schlüssel

NUWOAWQXLKCTFZ-UHFFFAOYSA-N

Kanonische SMILES

CC12CN(CC1C(=O)OC2)CC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.